Ethyl 3-(azetidin-1-yl)propanoate molecular weight and formula
Ethyl 3-(azetidin-1-yl)propanoate molecular weight and formula
An In-Depth Technical Guide to Ethyl 3-(azetidin-1-yl)propanoate
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, properties, and application of Ethyl 3-(azetidin-1-yl)propanoate. We will delve into the core physicochemical characteristics, provide a detailed synthesis protocol grounded in established chemical principles, and explore its utility as a strategic building block in modern medicinal chemistry.
Compound Identification and Physicochemical Properties
Ethyl 3-(azetidin-1-yl)propanoate is a substituted heterocyclic compound featuring a four-membered azetidine ring N-alkylated with an ethyl propanoate chain. The azetidine motif is a strained ring system that imparts unique conformational constraints and physicochemical properties, making it a valuable scaffold in the design of novel therapeutics.[1] Its compact nature and ability to act as a bioisosteric replacement for other groups have led to its incorporation into a wide range of biologically active molecules.
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅NO₂ | [2][3][4] |
| Molecular Weight | 157.21 g/mol | [3][4] |
| CAS Number | 7730-42-9 | [2][3][4] |
| Appearance | Pale-yellow liquid | [5] |
| Density | 0.965 g/mL | [2][6] |
| Boiling Point | 86-87 °C at 12 mmHg | [2] |
| Refractive Index | 1.441 | [2] |
| Synonyms | 1-Azetidinepropanoic acid ethyl ester, Ethyl 3-(1-azetidinyl)propanoate | [4][7] |
Synthesis Pathway: Michael Addition
The synthesis of Ethyl 3-(azetidin-1-yl)propanoate is efficiently achieved via aza-Michael addition. This nucleophilic addition reaction involves the attack of the secondary amine of the azetidine ring onto the electron-deficient β-carbon of an α,β-unsaturated carbonyl compound, in this case, ethyl acrylate.
The choice of this pathway is dictated by the high nucleophilicity of the azetidine nitrogen and the excellent reactivity of ethyl acrylate as a Michael acceptor. The reaction proceeds readily, often without the need for a catalyst, although a mild base can be employed to enhance the nucleophilicity of the amine if required. This method is highly atom-economical and typically results in high yields, making it a preferred route for laboratory and potential scale-up production. A reference to its synthesis can be found in The Journal of Organic Chemistry.[2]
Synthesis Workflow Diagram
Caption: Reaction workflow for the synthesis of Ethyl 3-(azetidin-1-yl)propanoate.
Detailed Experimental Protocol
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add azetidine (1.0 eq). Dilute with a suitable solvent such as ethanol or acetonitrile (approx. 2-3 mL per mmol of azetidine).
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Addition of Michael Acceptor: Place the flask in an ice bath to control any potential exotherm. Add ethyl acrylate (1.05 eq) dropwise to the stirred solution over 15-20 minutes.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (azetidine) is consumed.
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Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is typically of high purity.
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Purification: For exacting applications requiring high purity, the crude product can be purified by vacuum distillation. Given the boiling point of 86-87 °C at 12 mmHg, this step effectively removes any non-volatile impurities or residual starting materials.[2]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Research and Drug Development
The true value of Ethyl 3-(azetidin-1-yl)propanoate lies in its role as a versatile chemical intermediate. The azetidine ring is a sought-after structural motif in medicinal chemistry, often used to optimize pharmacokinetic properties, enhance target binding, or explore novel chemical space.[1]
The ester functionality of the propanoate side chain serves as a convenient chemical handle for further elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol for further functionalization. This versatility allows for the incorporation of the azetidinylpropyl moiety into more complex molecular architectures. Azetidine-containing compounds have been investigated as key intermediates in the synthesis of agents with a wide range of biological activities, including antiviral and antitumor agents.[8]
Conceptual Role as a Pharmaceutical Building Block
Caption: Versatility of Ethyl 3-(azetidin-1-yl)propanoate as a chemical intermediate.
Analytical Characterization
To ensure the quality and validity of experimental results, rigorous analytical characterization is mandatory. For Ethyl 3-(azetidin-1-yl)propanoate, a multi-technique approach is recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic signals for the ethyl group (a triplet and a quartet), the two methylene groups of the propanoate chain, and the distinct, often complex, signals for the protons on the azetidine ring.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) should show a parent ion peak corresponding to the calculated molecular mass (157.21).
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Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are used to determine the purity of the compound, typically aiming for >95% for research applications.
Several commercial suppliers offer detailed analytical data, including NMR and HPLC spectra, for this compound upon request.[9]
Handling and Storage
Proper handling and storage are critical to maintain the integrity of Ethyl 3-(azetidin-1-yl)propanoate.
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Appearance: The compound is a pale-yellow liquid.[5]
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Storage Conditions: It is recommended to store the compound refrigerated (2-8°C) in tightly sealed containers.[1][5]
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Stability: The compound is noted to be moisture-sensitive.[5] Exposure to atmospheric moisture should be minimized by handling under an inert atmosphere (e.g., nitrogen or argon) when possible.
References
-
ChemSynthesis. (2025, May 20). ethyl 3-(1-azetidinyl)propanoate - 7730-42-9, C8H15NO2, density, melting point, boiling point, structural formula, synthesis. [Link]
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Stenutz. ethyl 3-(1-azetidinyl)propionate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. [Link]
-
P&S Chemicals. Product information, Ethyl 3-(azetidin-1-yl)propanoate. [Link]
-
Wang, L., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]
- Google Patents.
Sources
- 1. cas 7730-42-9|| where to buy Ethyl 3-(azetidin-1-yl)propanoate [german.chemenu.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. scbt.com [scbt.com]
- 4. canbipharm.com [canbipharm.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. ethyl 3-(1-azetidinyl)propionate [stenutz.eu]
- 7. pschemicals.com [pschemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. 7730-42-9|Ethyl 3-(azetidin-1-yl)propanoate|BLD Pharm [bldpharm.com]

